Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate
Description
Historical Development of Bis-Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group emerged in the late 1950s as a pivotal protecting group for amines, offering compatibility with both acid- and base-mediated synthetic pathways. Initial applications focused on peptide synthesis, where Boc derivatives provided a stable yet cleavable protective layer for amino functions. The transition to bis-Boc protection arose from the need to address limitations in mono-Boc systems, particularly in contexts requiring enhanced steric shielding or differential reactivity.
A landmark advancement occurred in the early 2000s with the development of solvent-free bis-Boc protection methods. For instance, ball-mill techniques enabled efficient dual protection of nucleoside amino groups, including adenosine and cytidine derivatives, without requiring hazardous solvents. This methodology was later adapted for glycine derivatives, where the introduction of two Boc groups on the aminoethylglycine backbone improved stability during solid-phase peptide nucleic acid (PNA) synthesis. The iterative refinement of Boc chemistry—from mono- to bis-protection—underscores its adaptability to evolving synthetic demands.
Structural Significance in Amino Acid Chemistry
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate (C₁₃H₂₃NO₆, MW 289.32) features a glycine backbone with dual Boc groups attached to its central nitrogen. This configuration introduces significant steric bulk, which mitigates unwanted side reactions during coupling steps. The electron-withdrawing nature of the Boc groups reduces the nucleophilicity of the nitrogen, further enhancing selectivity in acylations and alkylations.
Comparative Structural Properties
The bis-Boc structure also facilitates in situ deprotection strategies. For example, the mutual interaction between two Boc groups on the same nitrogen enables sequential cleavage under controlled acidic conditions, a feature absent in mono-protected systems.
Relationship to Mono-Boc Protected Analogs
Mono-Boc protection remains widely used for its simplicity, but bis-Boc derivatives address specific synthetic challenges:
- Enhanced Stability : Bis-Boc groups resist premature deprotection under mildly acidic conditions, making them suitable for multi-step syntheses.
- Steric Control : The dual groups prevent undesired interactions at the nitrogen center, crucial for maintaining regioselectivity in peptide couplings.
- Orthogonality : Bis-Boc systems coexist with Fmoc and benzyl-based protections, enabling modular assembly of complex peptidomimetics.
For instance, in PNA oligomerization, bis-Boc-protected glycine monomers yield higher-purity 10-mer sequences compared to mono-Boc analogs, as evidenced by reduced side-chain reactivity during elongation.
Position in Modern Protecting Group Methodology
Bis-Boc protection occupies a niche in contemporary synthesis, particularly for applications requiring:
- Base-Stable Intermediates : Unlike acid-labile Bhoc groups, bis-Boc derivatives withstand basic conditions, enabling their use in alkaline reaction environments.
- Compatibility with Solid-Phase Synthesis : The stability of bis-Boc groups under Fmoc deprotection conditions (e.g., piperidine treatment) allows their seamless integration into automated peptide synthesizers.
- Modular Functionalization : The compound serves as a precursor for advanced bioconjugates, where its methyl ester is hydrolyzed to a carboxylic acid for subsequent coupling.
Recent innovations, such as transient O-silylation techniques, have expanded access to bis-Boc-protected glycines with unprotected hydroxyl groups, broadening their utility in glycopeptide synthesis.
Properties
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(16)14(8-9(15)18-7)11(17)20-13(4,5)6/h8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGTNCZWQLGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-((tert-butoxycarbonyl)amino)acrylate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in anhydrous acetonitrile (MeCN) at 0°C and stirred for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Substitution: Amines, DMAP
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Hydrolysis: Free amine
Substitution: Amides
Reduction: Alcohols
Scientific Research Applications
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(bis(tert-butoxycarbonyl)amino)acetate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc groups are stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amines in multi-step synthetic processes . The compound does not have a specific molecular target or pathway, as its primary function is to serve as a protecting group in organic synthesis .
Comparison with Similar Compounds
Key Features :
- Functional Groups : Methyl ester (improves solubility in organic solvents), Boc-protected amines (acid-labile), and a triazine ring (enables further functionalization).
- Applications : Used as a building block for synthesizing antibacterial peptidomimetics due to its modular reactivity .
The following table and analysis compare Compound 8 with structurally related triazine derivatives (Compounds 9, 1, and 10a) in terms of synthesis, reactivity, and applications:
| Property | Compound 8 | Compound 9 | Compound 1 | Compound 10a |
|---|---|---|---|---|
| Structure | Triazine + Boc-protected amines + methyl ester | Triazine + Fmoc-protected amines + methyl ester | Triazine + Fmoc-protected amines + carboxylic acid | Triazine + dichloro + dibenzyl groups |
| Synthesis Yield | 68% | 69% | 86% | Not reported |
| Physical State | Colorless oil | White solid | White solid | White solid |
| Key Functional Groups | Boc, methyl ester, phenylethylidene | Fmoc, methyl ester | Fmoc, carboxylic acid | Chlorine, dibenzylamine |
| Reactivity | Acid-labile Boc groups; ester hydrolyzes under basic conditions | Base-labile Fmoc groups; orthogonal deprotection possible | Carboxylic acid enables conjugation; stable in SPPS | Chlorine atoms react with nucleophiles (e.g., amines, thiols) |
| Applications | Antibacterial peptidomimetics | SPPS-compatible intermediates | Direct incorporation into peptide backbones | Reactive scaffold for crosslinking or combinatorial chemistry |
Detailed Analysis :
Compound 9 :
- Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile, enabling orthogonal deprotection strategies in SPPS .
- Higher crystallinity (white solid) compared to Compound 8, improving handling in solid-phase reactions.
- Used in iterative peptidomimetic synthesis due to its compatibility with standard Fmoc-based protocols.
Compound 1 :
- Derived from Compound 9 via ester hydrolysis, yielding a carboxylic acid. This enhances water solubility and facilitates conjugation to resins or biomolecules .
- Higher synthetic yield (86%) due to simplified purification steps post-hydrolysis.
Compound 10a :
- Features a dichlorotriazine core and dibenzylamine substituents. The chlorine atoms confer high electrophilicity, making it reactive toward nucleophiles (e.g., amines in peptide coupling) .
- Primarily used as a crosslinker or scaffold in combinatorial library synthesis.
Key Contrasts :
- Protection Strategy : Boc (Compound 8) vs. Fmoc (Compound 9) alters deprotection conditions and compatibility with downstream reactions.
- Solubility : Methyl ester (Compound 8/9) vs. carboxylic acid (Compound 1) impacts solubility in aqueous vs. organic media.
- Reactivity : Dichlorotriazine (Compound 10a) is significantly more reactive than Boc/Fmoc-protected derivatives, limiting its use in controlled syntheses.
Biological Activity
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.33 g/mol. The compound features two tert-butoxycarbonyl (Boc) protecting groups attached to an amino group, which enhances its stability and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃N₂O₄ |
| Molecular Weight | 245.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Its structure allows for specific binding interactions that can modulate biological pathways, making it a candidate for drug development.
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell growth. Compounds with IC50 values ranging from 0.75 to 4.7 μM have been reported against several cancer cell lines, indicating a strong antiproliferative effect .
Case Study: Antiproliferative Effects
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), HeLa (human cervical carcinoma).
- IC50 Values :
- Compound 3a: IC50 = 0.75 μM against K562 cells.
- Compound 3b: IC50 = 0.70 μM against K562 cells.
These findings suggest that this compound and its derivatives may selectively target cancer cells while sparing normal cells, as evidenced by minimal effects on human peripheral blood mononuclear cells .
Enzyme Inhibition Studies
In addition to its antiproliferative properties, the compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies involving tubulin polymerization indicate that compounds structurally related to this compound can effectively bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions where careful optimization of conditions is crucial for achieving high yields and purity. Common reagents used include:
- Protecting Group Strategies : The use of Boc groups helps stabilize the amino functionalities during synthesis.
- Reaction Conditions : Temperature, solvent choice, and pH are critical parameters that influence the reaction outcomes.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Initial Boc protection | Boc2O, triethylamine | Room temperature |
| Coupling reaction | Amino acid derivatives | Controlled atmosphere |
| Purification | Flash chromatography | Ethyl acetate in hexane |
Q & A
What are the optimal conditions for synthesizing Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate, and how do competing reaction pathways affect yield?
Basic Research Question
The synthesis often employs the Ireland-Claisen rearrangement, where (Z)-3-methoxyallyl esters are treated with TMSCl and LiHMDS to generate enolates, followed by [3,3]-sigmatropic rearrangement. Key parameters include temperature control (e.g., −78°C for enolate formation), stoichiometric ratios of LiHMDS, and reaction time (2–5 hours). Competing pathways, such as incomplete rearrangement or β-elimination, can reduce yields. Purification via flash chromatography with Pet/EtOAc + 1% NEt3 is critical to isolate the product .
How does the steric environment of the tert-butoxycarbonyl (Boc) groups influence the compound’s reactivity in peptide coupling reactions?
Advanced Research Question
The dual Boc groups create steric hindrance, which protects the amino group during multi-step syntheses but may slow nucleophilic attack in coupling reactions. For example, in triazine-based peptidomimetics, the Boc-protected amine requires deprotection (e.g., TFA) before coupling. Kinetic studies show that bulky Boc groups reduce coupling efficiency by ~30% compared to mono-Boc analogs. This necessitates optimized activation reagents (e.g., HATU over EDCI) and extended reaction times (24–48 hours) .
What spectroscopic techniques are most reliable for characterizing the stereochemical purity of this compound?
Basic Research Question
1H NMR (500 MHz) is essential for analyzing diastereomeric ratios, particularly the splitting patterns of methine protons (e.g., δ 4.47–5.89 ppm for H2C=CHCHO). Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while HRMS-ESI confirms molecular integrity (e.g., m/z 478.2237 [M+Na]+). Single-crystal X-ray diffraction (86 K, Cu-Kα) provides definitive stereochemical assignments, as demonstrated in conformationally constrained analogs .
How do contradictory stability data for Boc-protected amino esters under acidic conditions inform experimental design?
Advanced Research Question
Some studies report Boc deprotection at pH < 2 (e.g., 1M HCl in dioxane), while others note stability in mild acids (pH 4–5). This discrepancy arises from solvent effects: aqueous acids promote hydrolysis, whereas aprotic solvents (e.g., CH2Cl2) stabilize the Boc group. Researchers must pre-test stability via LCMS (ESI) under planned reaction conditions. For example, in peptide synthesis, TFA-mediated deprotection (20% v/v, 2 hours) achieves >95% yield without ester cleavage .
What role does this compound play in studying β-sheet formation in neurodegenerative diseases?
Advanced Research Question
The compound serves as a precursor to conformationally constrained amino acids that mimic β-sheet motifs. For instance, tert-butyl derivatives with 2-oxopiperidin-1-yl groups inhibit amyloid-β aggregation in Alzheimer’s models. The Boc groups enhance solubility for in vitro assays, while the methyl ester allows intracellular delivery. Mechanistic studies use circular dichroism (CD) to track β-sheet destabilization at 218 nm .
How can researchers address the lack of ecological toxicity data for this compound?
Basic Research Question
While acute/chronic toxicity data are unavailable (as noted in safety sheets), researchers should adopt precautionary measures:
- Use closed-system reactors to minimize environmental release.
- Employ biodegradability prediction tools (e.g., EPI Suite) based on structural analogs.
- Monitor hydrolysis products (e.g., tert-butanol) via GC-MS, as these exhibit known ecotoxic profiles .
What synthetic strategies mitigate racemization during esterification of Boc-protected amino acids?
Advanced Research Question
Racemization occurs via keto-enol tautomerism at elevated temperatures. Strategies include:
- Low-temperature (0–5°C) Steglich esterification with DMAP.
- Microwave-assisted reactions (50°C, 10 minutes) to reduce exposure time.
- Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the α-center, achieving >99% enantiomeric excess (ee) .
How does the compound’s stability vary in polar vs. nonpolar solvents, and what implications does this have for storage?
Basic Research Question
In polar solvents (e.g., DMSO, MeOH), the methyl ester undergoes slow hydrolysis (t1/2 ≈ 14 days at 25°C). Nonpolar solvents (e.g., hexane, EtOAc) enhance stability (t1/2 > 6 months). Storage recommendations:
- Anhydrous EtOAc at −20°C under argon.
- Regular NMR monitoring (δ 3.71 ppm for CO2CH3) to detect degradation .
What computational methods predict the compound’s behavior in enzyme-binding assays?
Advanced Research Question
Molecular dynamics (MD) simulations (AMBER force field) model interactions with proteases, highlighting hydrogen bonds between Boc carbonyls and catalytic residues (e.g., Asp25 in HIV-1 protease). DFT calculations (B3LYP/6-31G*) optimize transition-state geometries, revealing steric clashes that reduce binding affinity by 2–3 kcal/mol compared to non-Boc analogs .
How can researchers validate synthetic intermediates when analytical data are scarce?
Basic Research Question
Cross-validate intermediates via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
